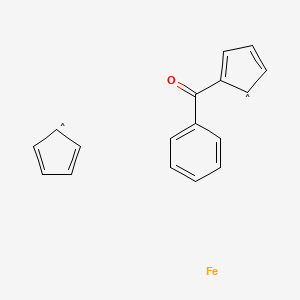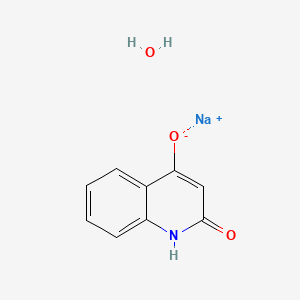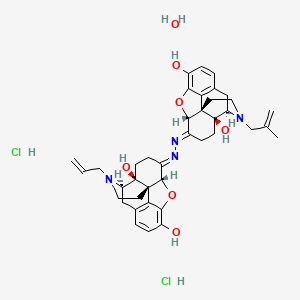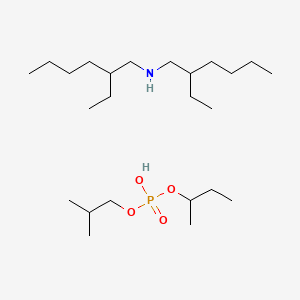
Yttrium(III)bis(trifluoromethanesulfonyl)imide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is a coordination compound of yttrium. This compound is notable for its unique structure, where yttrium is coordinated with three trifluoromethanesulfonamide ligands. These ligands are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- typically involves the reaction of yttrium salts with trifluoromethanesulfonamide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The ligands are often introduced in their anionic form to facilitate coordination with the yttrium center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The yttrium center can participate in redox reactions, although these are less common due to the stability of the yttrium(III) oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoromethanesulfonamide ligands. Common reagents include halides, phosphines, and other strong nucleophiles.
Oxidation-Reduction Reactions: Redox reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution Reactions: The major products are new coordination compounds where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include yttrium compounds in different oxidation states.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong electron-withdrawing ligands, which can enhance the reactivity of the catalytic center.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination environment.
Industry: It is used in the development of advanced materials, including high-performance polymers and ionic liquids.
作用机制
The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.
相似化合物的比较
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic reactions.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a triflating reagent and in the synthesis of various organic compounds.
Uniqueness: Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is unique due to its coordination with yttrium and the specific arrangement of its ligands. This gives it distinct properties that are not observed in similar compounds, such as enhanced stability and reactivity in certain catalytic processes.
属性
分子式 |
C6F18N3O12S6Y |
|---|---|
分子量 |
929.4 g/mol |
IUPAC 名称 |
bis(trifluoromethylsulfonyl)azanide;yttrium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChI 键 |
ALUAPCNURPWGTQ-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)






![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)






